molecular formula C8H11NS B075953 N-methyl-2-(methylsulfanyl)aniline CAS No. 13372-62-8

N-methyl-2-(methylsulfanyl)aniline

Cat. No.: B075953
CAS No.: 13372-62-8
M. Wt: 153.25 g/mol
InChI Key: PACLFTSARPNRHD-UHFFFAOYSA-N
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Description

N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the methylation process can be catalyzed by cyclometalated ruthenium complexes, which allow for selective N-methylation of anilines using methanol under mild conditions .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

  • N-methyl-2-(methylsulfanyl)benzamide
  • N-methyl-2-(methylsulfanyl)phenylamine
  • N-methyl-2-(methylsulfanyl)phenylacetamide

Comparison: N-methyl-2-(methylsulfanyl)aniline is unique due to its specific structural features, such as the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methylsulfanyl group can enhance the compound’s nucleophilicity and influence its behavior in electrophilic substitution reactions .

Biological Activity

N-methyl-2-(methylsulfanyl)aniline, also known as 2-(methylsulfanyl)-N-methylaniline, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NSC_9H_{13}NS, with a molecular weight of approximately 169.27 g/mol. The compound features a methylsulfanyl group (-S-CH₃) attached to the aniline structure, which contributes to its unique reactivity and biological properties.

1. Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds with sulfur-containing groups often exhibit enhanced antimicrobial properties due to their ability to interact with microbial enzymes and disrupt cellular processes. For instance, studies have shown that similar methylsulfanyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro assays have indicated that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The methylsulfanyl group may enhance binding affinity to target enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with sulfur functionalities often exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
  • Cell Signaling Interference : By modulating cell signaling pathways, these compounds can influence cellular responses to inflammatory stimuli.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various methylsulfanyl compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value (the concentration required to inhibit 50% of microbial growth) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model. The compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in swelling and pain responses compared to control groups, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotable Mechanism
This compoundHighModerateCOX inhibition
4-Methyl-N-(2-methylcyclopentyl)anilineModerateLowEnzyme interaction
2-Methyl-N-cyclopentylanilineLowHighROS modulation

Properties

IUPAC Name

N-methyl-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACLFTSARPNRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507555
Record name N-Methyl-2-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-62-8
Record name N-Methyl-2-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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